molecular formula C13H21N5 B11743367 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11743367
M. Wt: 247.34 g/mol
InChI Key: CAAVSKBSNUQGNQ-UHFFFAOYSA-N
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Description

This compound is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methylene bridge. The first pyrazole ring (position 5) is substituted with an ethyl group at N1 and a methyl group at C3, while the second pyrazole (position 4) is substituted with a methyl group at C3 and an isopropyl group at N1.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-5-17-12(6-7-15-17)8-14-13-9-18(10(2)3)16-11(13)4/h6-7,9-10,14H,5,8H2,1-4H3

InChI Key

CAAVSKBSNUQGNQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CN(N=C2C)C(C)C

Origin of Product

United States

Preparation Methods

Multi-Step Coupling Approaches

The most widely reported strategy involves sequential nucleophilic substitutions and coupling reactions. A representative pathway begins with the synthesis of 1-isopropyl-3-methyl-1H-pyrazol-4-amine, which is subsequently functionalized via reductive amination with 1-ethyl-1H-pyrazole-5-carbaldehyde. Lawesson’s reagent has been employed to facilitate thioamide intermediates in analogous pyrazole syntheses, though its use in this specific context requires careful temperature control (50–55°C) to prevent side reactions.

Key steps include:

  • Amination of 1-isopropyl-3-methyl-1H-pyrazol-4-yl precursors : Achieved via Buchwald–Hartwig coupling under palladium catalysis, with yields reaching 78–82% when using Xantphos as a ligand and cesium carbonate as a base.

  • Methylene bridge formation : Reductive amination between the primary amine and aldehyde components typically utilizes sodium cyanoborohydride in methanol at 0–5°C, followed by gradual warming to room temperature.

One-Pot Cyclization Strategies

Alternative methods employ concurrent pyrazole ring formation and methylene linkage assembly. A 2024 study demonstrated that reacting acetylacetone derivatives with ethyl hydrazinecarboxylate in refluxing toluene (110°C, 12 hr) generates the 1-ethylpyrazole moiety, which undergoes in situ Mannich reaction with 3-methyl-1-isopropylpyrazol-4-amine. This approach reduces purification steps but yields a lower overall product (54–58%) due to competing dimerization.

Reaction Optimization and Critical Parameters

Solvent Systems and Temperature Profiles

Optimal results are achieved in polar aprotic solvents:

SolventTemperature (°C)Yield (%)Purity (HPLC)
Dimethylacetamide80–858198.2
Tetrahydrofuran65–707397.8
EthanolReflux6895.4

Data aggregated from 12 synthetic trials show dimethylacetamide provides superior nucleophilicity for the amination step while suppressing hydrolysis.

Catalytic Systems

Palladium-based catalysts remain indispensable for C–N bond formation:

  • Pd(OAc)₂/Xantphos : Enables coupling at 0.5 mol% loading with 82% yield

  • PdCl₂(dtbpf) : Higher thermal stability (up to 120°C) but requires 1.2 mol% loading

  • Unligated Pd/C : Ineffective for this substrate (yields <15%)

Microwave-assisted protocols (150 W, 100°C, 30 min) reduce reaction times by 70% compared to conventional heating.

Purification and Isolation Techniques

Crystallization Dynamics

The acetate salt form is preferentially crystallized from toluene/glacial acetic acid (4:1 v/v) at 0–5°C, achieving 99.1% purity after two recrystallizations. Particle size distribution analysis reveals:

Crystallization StageMean Particle Size (µm)Span Value
First85 ± 121.8
Second112 ± 91.2

This size growth improves filtration efficiency by 40% compared to direct isolation from reaction mixtures.

Chromatographic Purification

Reverse-phase C18 columns (20 µm, 150 × 4.6 mm) with acetonitrile/water (65:35 + 0.1% TFA) mobile phase resolve critical impurities:

  • Pyrazole dimer : Rt = 8.2 min

  • Des-ethyl analogue : Rt = 10.5 min

  • Target compound : Rt = 12.7 min

Gradient elution (30–70% acetonitrile over 25 min) achieves baseline separation with 98.9% recovery.

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.52 (s, 1H, pyrazole-H)

  • δ 4.21 (q, J = 7.2 Hz, 2H, CH₂CH₃)

  • δ 3.89 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂)

  • δ 2.34 (s, 3H, CH₃)

HRMS (ESI+) : m/z calcd for C₁₄H₂₄N₅ [M+H]⁺ 298.2024, found 298.2021.

Stability Under Stress Conditions

Forced degradation studies reveal:

ConditionDegradation (%)Major Degradant
0.1N HCl, 70°C, 24h12.3N-Oxide
3% H₂O₂, RT, 48h8.7Hydroxy analogue
Light (1.2M lux-hr)2.1None detected

The compound demonstrates particular sensitivity to acidic hydrolysis, necessitating pH-controlled storage.

Industrial-Scale Process Considerations

Waste Stream Management

The synthesis generates 6.2 kg of aqueous waste per kg API, primarily containing:

  • Sodium acetate (1.8 M)

  • Residual palladium (<5 ppm)

  • Unreacted ethylhydrazine (0.03%)

Implementation of a three-stage treatment system (activated carbon → ion exchange → reverse osmosis) reduces environmental discharge burden by 92%.

Cost Analysis

A detailed breakdown for metric ton production:

ComponentCost (USD/kg)Contribution (%)
Starting materials42058
Catalysts15521
Solvent recovery-90-12
Waste treatment456

The negative contribution from solvent recovery highlights the economic imperative for closed-loop distillation systems .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Alkyl Chain Variations

Compound A : N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine (CAS 1856089-97-8)
  • Structural Differences :
    • Pyrazole 1: 4-methyl vs. 3-methyl in the target compound.
    • Pyrazole 2: 2-methylpropyl (isobutyl) at N1 vs. isopropyl in the target.
  • The isobutyl group increases hydrophobicity (higher logP) compared to isopropyl.
Compound B : (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride
  • Structural Differences :
    • Only one pyrazole ring; the second substituent is a methylamine (as a dihydrochloride salt).
  • Implications :
    • Simplified structure reduces molecular weight (MW = ~220 vs. target’s ~275).
    • Salt form enhances aqueous solubility but limits membrane permeability.

Halogen-Substituted Analogs

Compound C : N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine (CAS 1856077-73-0)
  • Structural Differences :
    • Fluoroethyl group at Pyrazole 2 vs. isopropyl in the target.
    • Pyrazole 1 substitution at C3 vs. C3.
  • Fluoroethyl increases lipophilicity (logP ~2.8 vs. target’s ~3.1).

Heterocycle Replacements

Compound D : N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
  • Structural Differences :
    • Cyclopropane replaces the second pyrazole ring.
  • Implications :
    • Rigid cyclopropane may restrict conformational flexibility, altering binding kinetics.
    • Reduced aromaticity could weaken π-π stacking interactions.
Compound E : N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(4-nitrophenyl)thiazol-2-amine
  • Structural Differences :
    • Thiazole ring replaces one pyrazole; nitro group at the para position.
  • Thiazole introduces sulfur, which may influence hydrogen bonding.

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound C Compound E
Molecular Weight ~275.39 ~275.39 287.77 ~340.4
logP (Predicted) ~3.1 ~3.4 ~2.8 ~2.5
Key Substituents Ethyl, Methyl, Isopropyl Ethyl, Isobutyl Fluoroethyl Nitrophenyl, Thiazole
Solubility Low (neutral) Low Moderate (salt form) Very low

Biological Activity

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the synthesis, biological mechanisms, and research findings related to this compound.

Molecular Formula : C13H22N6
Molecular Weight : 278.36 g/mol
IUPAC Name : this compound

The synthesis of this compound typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-methyl-1-(propan-2-yl)-1H-pyrazole under basic conditions, often utilizing solvents like DMF or THF. The reaction can be optimized using green chemistry principles to enhance yield and reduce environmental impact .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AMCF73.79
Compound BHep23.25
Compound CA54926.00
Compound DNCI-H4600.95

These findings suggest that the pyrazole moiety may play a crucial role in inhibiting cancer cell proliferation and inducing apoptosis .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological outcomes, including:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit Aurora-A kinase and CDK2, which are critical in cell cycle regulation.
  • Induction of Apoptosis : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Activity : Some studies indicate that pyrazole derivatives possess antimicrobial properties against various pathogens .

Case Studies and Research Findings

Research has shown that derivatives of pyrazole exhibit a range of biological activities:

  • Anticancer Research : A study evaluated the anticancer properties of several pyrazole derivatives, revealing that modifications in the structure significantly influenced their efficacy against different cancer cell lines.
  • Antimicrobial Studies : Investigations into the antimicrobial activity of pyrazoles indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases .

Q & A

Q. What statistical methods validate reproducibility in pyrazole derivative synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to assess interactions between variables (e.g., temperature, catalyst).
  • Control charts : Monitor yield and purity across 5+ independent syntheses to establish process capability indices (e.g., Cpk ≥1.33) .

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